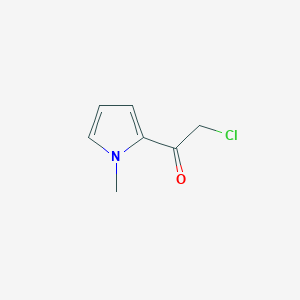

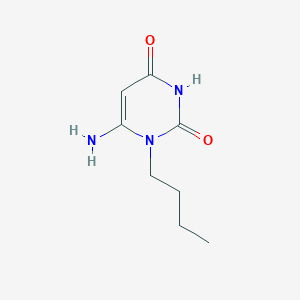

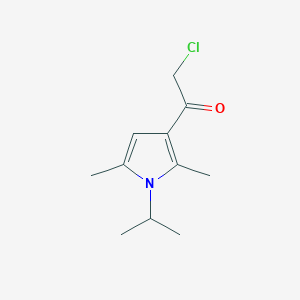

6-Chloro-2-hydrazino-4-methylquinoline

Vue d'ensemble

Description

6-Chloro-2-hydrazino-4-methylquinoline (CHMQ) is a small molecule that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in water and ethanol and is used in the synthesis of various compounds. CHMQ is a useful compound for studying the biochemical and physiological effects of small molecules on biological systems. In

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

6-Chloro-2-hydrazino-4-methylquinoline and its derivatives have been extensively studied for their antimicrobial properties. Research has shown that these compounds, particularly when synthesized into various hydrazone derivatives, exhibit notable antibacterial activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, these compounds have demonstrated antifungal activity against strains like Aspergillus niger and Aspergillus flavus, highlighting their potential as effective antimicrobial agents in medical and pharmaceutical applications (Bawa et al., 2009).

Structural and Spectroscopic Characterization

The structural and spectroscopic characteristics of 6-Chloro-2-hydrazino-4-methylquinoline derivatives have been explored through various analytical techniques, including density functional theory (DFT), FTIR, FT-Raman, UV-Vis, and NMR spectrum analyses. These studies provide crucial insights into the physicochemical properties and reactivity of these compounds, laying the groundwork for their application in the design of novel pharmaceuticals and materials (Murugavel et al., 2018).

Development of Eco-friendly Food Supplemental Agents

Further research into the antimicrobial potentials of 6-Chloro-2-hydrazino-4-methylquinoline analogues, such as 4-methylquinoline, has indicated their viability as natural preservatives against foodborne bacteria. This positions these compounds as promising candidates for the development of eco-friendly food supplemental agents, offering a safer alternative to synthetic preservatives and contributing to the enhancement of food safety and quality (Kim et al., 2014).

Apoptosis Induction and Anticancer Activity

Studies have also explored the potential of 6-Chloro-2-hydrazino-4-methylquinoline derivatives in inducing apoptosis, a process of programmed cell death important for cancer treatment. Certain derivatives have been identified as potent apoptosis inducers and exhibited significant efficacy in cancer models, indicating their potential as anticancer agents. This research suggests these compounds could be valuable in developing new treatments for cancer, particularly due to their ability to penetrate the blood-brain barrier, which is a significant challenge in treating brain tumors (Sirisoma et al., 2009).

Propriétés

IUPAC Name |

(6-chloro-4-methylquinolin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-6-4-10(14-12)13-9-3-2-7(11)5-8(6)9/h2-5H,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGKVZOWCYLRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368946 | |

| Record name | 6-chloro-2-hydrazino-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832509 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-Chloro-2-hydrazino-4-methylquinoline | |

CAS RN |

21703-54-8 | |

| Record name | 6-Chloro-2-hydrazinyl-4-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21703-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-2-hydrazino-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

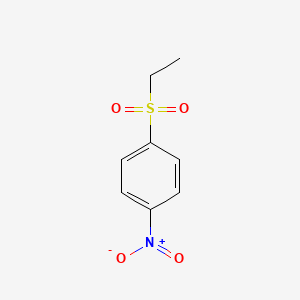

![{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B1349656.png)

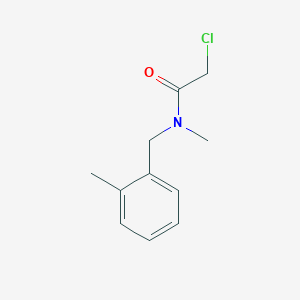

![2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B1349708.png)